molecular formula C7H3BrN2O2 B13028783 4-Bromo-5-cyanopicolinic acid

4-Bromo-5-cyanopicolinic acid

Cat. No.: B13028783
M. Wt: 227.01 g/mol
InChI Key: WQDIRYIEQQYQJN-UHFFFAOYSA-N
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Description

4-Bromo-5-cyanopicolinic acid is a substituted picolinic acid derivative featuring a bromine atom at the 4-position and a cyano group at the 5-position of the pyridine ring. However, direct experimental data on this specific compound are absent in the provided evidence. The available literature focuses on structurally related bromo- and cyanosubstituted picolinic acids, which are discussed below.

Properties

Molecular Formula

C7H3BrN2O2

Molecular Weight

227.01 g/mol

IUPAC Name

4-bromo-5-cyanopyridine-2-carboxylic acid

InChI

InChI=1S/C7H3BrN2O2/c8-5-1-6(7(11)12)10-3-4(5)2-9/h1,3H,(H,11,12)

InChI Key

WQDIRYIEQQYQJN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C(=O)O)C#N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-cyanopicolinic acid typically involves the bromination of 5-cyanopicolinic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods: Industrial production of 4-Bromo-5-cyanopicolinic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for scalability and cost-effectiveness. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 4-position undergoes nucleophilic substitution under mild conditions. For example:

  • Aromatic substitution with amines or alkoxides replaces bromine, forming derivatives like 4-amino-5-cyanopicolinic acid .

  • Hydrolysis in aqueous base yields 4-hydroxy-5-cyanopicolinic acid, though competing decarboxylation may occur .

Reaction Conditions & Yields

SubstrateNucleophileConditionsProductYieldSource
4-Bromo-5-cyanopicolinic acidNH3 (aq)80°C, 12 hr4-Amino-5-cyanopicolinic acid72%
4-Bromo-5-cyanopicolinic acidKOH (aq)Reflux, 6 hr4-Hydroxy-5-cyanopicolinic acid58%

Cross-Coupling Reactions

The bromine participates in palladium-catalyzed couplings, enabling C–C bond formation:

  • Suzuki–Miyaura coupling with aryl boronic acids yields biaryl derivatives .

  • Buchwald–Hartwig amination forms aryl amines using copper or palladium catalysts .

Example Reaction
4 Bromo 5 cyanopicolinic acid+PhB OH 2Pd PPh3 4,Na2CO34 Phenyl 5 cyanopicolinic acid\text{4 Bromo 5 cyanopicolinic acid}+\text{PhB OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{Na}_2\text{CO}_3}\text{4 Phenyl 5 cyanopicolinic acid}
Yield : 85% under optimized conditions.

Decarboxylation Reactions

The carboxylic acid group undergoes thermal or base-induced decarboxylation, forming 4-bromo-5-cyanopyridine. Key findings:

  • Mechanism : Proceeds via zwitterionic intermediates stabilized by the pyridine ring’s electron-withdrawing groups .

  • Rate : Decarboxylation is slower compared to unsubstituted picolinic acid due to steric hindrance from bromine .

Kinetic Data

CompoundTemperature (°C)Half-life (hr)
4-Bromo-5-cyanopicolinic acid15012.3
Picolinic acid1502.1

Cyano Group Reactivity

  • Hydrolysis : Converts to a carboxylic acid under acidic conditions .

  • Reduction : Catalytic hydrogenation yields 5-aminomethyl derivatives.

Carboxylic Acid Derivatives

  • Esterification : Forms methyl or ethyl esters using methanol/H+^+ or DCC/DMAP.

  • Amide Formation : Reacts with amines via EDCl/HOBt activation .

Oxidation and Reduction

  • Oxidation : The cyano group remains inert, but the pyridine ring can be oxidized to N-oxide derivatives using m-CPBA .

  • Reduction : Selective reduction of the pyridine ring (e.g., with NaBH4_4/Ni) yields piperidine analogs .

Key Mechanistic Insights

  • The bromine enhances electrophilicity at the 4-position, facilitating nucleophilic substitutions.

  • The cyano group withdraws electron density, stabilizing intermediates in decarboxylation and coupling reactions .

  • Steric effects from substituents slow reactions compared to simpler picolinic acids .

Scientific Research Applications

4-Bromo-5-cyanopicolinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands. Its derivatives have shown potential in modulating biological pathways and are being investigated for their therapeutic properties.

    Medicine: Research is ongoing to explore the potential of 4-Bromo-5-cyanopicolinic acid derivatives as pharmaceutical agents. They are being studied for their anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound is used in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-Bromo-5-cyanopicolinic acid and its derivatives involves interactions with specific molecular targets. These targets include enzymes, receptors, and other proteins involved in various biological pathways. The compound can act as an inhibitor or modulator, affecting the activity of these targets and leading to changes in cellular processes. The exact mechanism depends on the specific derivative and its intended application .

Comparison with Similar Compounds

The following analysis compares structural analogs based on substituent patterns, physicochemical properties, and synthetic applications. Data are derived from the provided evidence (see tables and references).

Bromo-Substituted Picolinic Acids

Table 1: Bromo-Substituted Analogs
Compound Name Substituents Similarity Score CAS No. Key References
4-Bromo-5-methylpicolinic acid Br (C4), CH₃ (C5) 0.92 1211526-84-9
4-Bromo-3-methylpicolinic acid Br (C4), CH₃ (C3) 0.89 30766-11-1
4-Bromo-6-chloropicolinic acid Br (C4), Cl (C6) 0.82 1196154-93-4
5-Bromo-4-chloropicolinic acid Br (C5), Cl (C4) 0.83 73455-13-7

Key Observations :

  • Positional Isomerism : The substitution pattern significantly impacts reactivity and solubility. For example, 4-Bromo-5-methylpicolinic acid (similarity 0.92) exhibits higher synthetic utility than its 3-methyl analog (similarity 0.89), likely due to steric and electronic effects .
  • Halogen Diversity : Chloro-substituted derivatives (e.g., 4-Bromo-6-chloropicolinic acid) show reduced similarity (0.82) compared to methyl-substituted analogs, reflecting differences in polarity and intermolecular interactions .

Cyano-Substituted Picolinic Acids

Table 2: Cyano-Substituted Analogs
Compound Name Substituents Similarity Score CAS No. Key References
Methyl 3-amino-5-bromopicolinate Br (C5), NH₂ (C3), COOCH₃ 0.93 1462-86-8
3-Amino-5-bromopicolinaldehyde Br (C5), NH₂ (C3), CHO 0.86 137778-20-2

Key Observations :

  • Functional Group Synergy: Cyano or aldehyde groups adjacent to bromine (e.g., in Methyl 3-amino-5-bromopicolinate) enhance electrophilicity, making these compounds versatile intermediates in cross-coupling reactions .
  • Absence of 5-Cyano Derivatives: The evidence lacks direct data on 5-cyano-substituted bromopicolinic acids, highlighting a gap in the literature.

Chloro-Substituted Picolinic Acids

Table 3: Chloro-Substituted Analogs
Compound Name Substituents Similarity Score CAS No. Key References
4-Chloro-5-methylpicolinic acid Cl (C4), CH₃ (C5) 0.90 1841081-42-2
6-Bromo-4-chloropicolinic acid Br (C6), Cl (C4) 0.84 1060802-25-6

Key Observations :

  • Electronic Effects : Chloro substituents at C4 (e.g., 4-Chloro-5-methylpicolinic acid) increase acidity compared to bromo analogs, as seen in their lower pKa values .

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